molecular formula C16H18N+ B1228245 1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium

1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium

Numéro de catalogue B1228245
Poids moléculaire: 224.32 g/mol
Clé InChI: YRYCIFUZSUMAAY-UHFFFAOYSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium is the conjugate acid of 1-benzyl-1,2,3,4-tetrahydroisoquinoline arising from protonation of the amino group;  major species at pH 7.3. It is a conjugate acid of a (RS)-1-benzyl-1,2,3,4-tetrahydroisoquinoline.

Applications De Recherche Scientifique

Parkinsonism and Neurological Studies

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) has been extensively studied for its neurological implications, particularly in Parkinson's disease research. It has been identified as an endogenous amine in both mouse brain and Parkinsonian cerebrospinal fluid (CSF). Studies have found that the level of 1BnTIQ is significantly higher in the CSF of Parkinsonian patients compared to controls with other neurological diseases. Additionally, 1BnTIQ has been shown to induce behavior abnormalities in mice, similar to those observed in Parkinson's disease, suggesting a potential link between 1BnTIQ and the pathogenesis of idiopathic Parkinson's disease (Kotake et al., 1995), (Ohta, 2005).

Another study indicated that chronic administration of 1BnTIQ induces Parkinsonism-like motor symptoms in primates, further corroborating its potential role in Parkinsonian pathophysiology (Kotake et al., 1996).

Furthermore, studies have also explored the uptake of 1BnTIQ by the dopamine transporter and its activity in inducing Parkinsonism. It was observed that certain derivatives of 1BnTIQ, when administered chronically, induced Parkinsonism in mice, highlighting the compound's potential role in dopaminergic neuron impairment and its relevance in studying neurodegenerative diseases like Parkinson’s (Kawai et al., 1998).

Blood-Brain Barrier Permeability

The compound's ability to cross the blood-brain barrier (BBB) has been a subject of investigation, especially in relation to its neurotoxic potential. A study demonstrated that 1BnTIQ, when administered intraperitoneally, appeared dose-dependently in brain extracellular fluid, reaching a maximum concentration after about 40 minutes. This implies that 1BnTIQ can cross the BBB and potentially exert effects on the central nervous system, an important factor considering its implications in neurological disorders (Song et al., 2006).

Cardiovascular Applications

1BnTIQ and its derivatives have also been studied for potential cardiovascular applications. For instance, certain 1,2,3,4-tetrahydroisoquinoline derivatives showed significant bradycardic activities, indicating potential use in treating conditions involving abnormal heart rates. The structure-activity relationship studies revealed that specific structural features of these derivatives are crucial for their cardiovascular activity (Kakefuda et al., 2003).

Neurochemistry and Dopamine Interaction

1BnTIQ's interaction with dopamine and its transporters has been a vital area of study. Research indicates that 1BnTIQ does not affect the density of dopamine transporters on dopaminergic neurons, providing insights into its mechanism of action and its potential impact on neurochemical pathways related to dopamine (Ishiwata et al., 2003). Moreover, studies have explored how 1BnTIQ affects dopamine storage and catabolism, contributing to our understanding of its neurotoxic and neuroprotective properties (Antkiewicz‐Michaluk et al., 2001).

Propriétés

Formule moléculaire

C16H18N+

Poids moléculaire

224.32 g/mol

Nom IUPAC

1-benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium

InChI

InChI=1S/C16H17N/c1-2-6-13(7-3-1)12-16-15-9-5-4-8-14(15)10-11-17-16/h1-9,16-17H,10-12H2/p+1

Clé InChI

YRYCIFUZSUMAAY-UHFFFAOYSA-O

SMILES

C1C[NH2+]C(C2=CC=CC=C21)CC3=CC=CC=C3

SMILES canonique

C1C[NH2+]C(C2=CC=CC=C21)CC3=CC=CC=C3

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium
Reactant of Route 2
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium
Reactant of Route 3
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium
Reactant of Route 4
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium
Reactant of Route 5
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium
Reactant of Route 6
1-Benzyl-1,2,3,4-tetrahydroisoquinolin-2-ium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.